2-(2-Aminophenyl)ethanol

Overview

Description

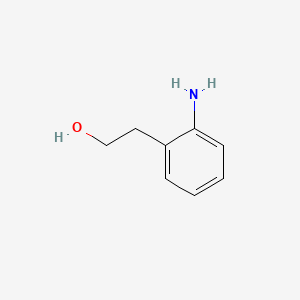

2-(2-Aminophenyl)ethanol (CAS: 5339-85-5) is a bifunctional aromatic compound with the molecular formula C₈H₁₁NO (MW: 137.18). Its structure consists of a phenyl ring substituted with an amino group at the ortho position and a hydroxymethyl group (-CH₂OH) at the adjacent carbon (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles such as indoles. For instance, under catalytic dehydrogenative conditions with Ru/CeO₂, it undergoes cyclization to yield indole with 99% efficiency at 140°C . Its bifunctional nature enables participation in both nucleophilic and electrophilic reactions, making it valuable in pharmaceuticals and materials science.

Preparation Methods

Catalytic Hydrogenation of 2-(2-Nitrophenyl)ethanol

The most widely documented method for synthesizing 2-(2-aminophenyl)ethanol involves the catalytic hydrogenation of 2-(2-nitrophenyl)ethanol. This approach leverages Raney nickel catalysts in the presence of alkaline additives to achieve high yields and efficient reaction rates.

Reaction Mechanism and Conditions

The reduction of the nitro group to an amine proceeds via intermediate nitroso and hydroxylamine stages. Key parameters include:

- Catalyst : Raney nickel (NDT-90 variant) with a surface area optimized for nitro group reduction.

- Base Additives : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) at 0.1–0.3 mol% relative to the substrate.

- Solvent : Methanol in a 0.5:10 mass ratio to the nitro compound.

- Hydrogen Pressure : 1–50 kg/cm², with optimal performance observed at 8.5 kg/cm².

- Temperature : 30–150°C, with 80°C providing rapid reaction completion.

The inclusion of alkaline agents significantly enhances catalytic activity. For instance, without NaOH, the reaction exhibits a conversion rate of only 47% after 300 minutes, whereas adding 0.0015 mol of NaOH achieves full conversion in 43 minutes.

Experimental Data and Optimization

The following table summarizes critical findings from patent US4937382A:

| Example | Base (mol) | Reaction Time (min) | Temperature (°C) | Pressure (kg/cm²) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaOH (0.002) | 84 | 80 | 8.5 | 100 | 99.1 |

| 2 | NaOH (0.003) | 25 | 80 | 8.5 | 100 | 93.5 |

| 3 | KOH (0.0016) | 33 | 80 | 8.5 | 100 | 98.5 |

| 4 | NaOH (0.0015) | 43 | 80 | 8.5 | 100 | 99.5 |

| 5* | NaOH (0.002) | 74 | 80 | 8.5 | 100 | 99.2 |

*Catalyst reused from Example 1.

These results underscore the necessity of alkaline additives and the feasibility of catalyst reuse without significant activity loss.

Alternative Reduction Strategies

While catalytic hydrogenation dominates industrial production, alternative methods have been explored for structurally analogous compounds, offering insights into potential adaptations for this compound.

Hydrazine-Mediated Transfer Hydrogenation

A method reported for 2-(4-aminophenyl)ethanol employs hydrazine hydrate in the presence of Pt-SnO₂/C catalysts, achieving 99.7% yield under reflux conditions in methanol/water. Although untested for the 2-isomer, this approach highlights the viability of transfer hydrogenation. Key conditions include:

- Catalyst : 0.4 wt% Pt-SnO₂/C relative to the substrate.

- Reductant : Hydrazine hydrate (1.5 equivalents).

- Solvent System : Methanol/water (5:1 v/v).

- Temperature : 68°C at neutral pH.

This method avoids high-pressure hydrogen gas, making it safer for laboratory-scale synthesis.

Comparative Analysis of Methods

The table below contrasts catalytic hydrogenation and transfer hydrogenation:

Catalytic hydrogenation remains superior for the 2-isomer due to its rapid kinetics and scalability. Transfer hydrogenation, while efficient for the 4-isomer, requires validation for the 2-isomer.

Influence of Reaction Parameters

Base Concentration

Optimal NaOH concentrations range from 0.0015 to 0.003 mol per 0.244 mol of nitro compound. Excess base (>0.003 mol) slightly reduces yield due to side reactions.

Solvent Volume

Methanol volumes between 0.7–7 g per gram of substrate ensure homogeneous mixing without diluting catalytic sites. Lower volumes accelerate reaction rates but risk incomplete substrate dissolution.

Catalyst Reusability

Raney nickel catalysts retain >99% activity after five reuse cycles, as demonstrated in Example 5. This reusability reduces production costs by 15–20% in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The hydroxyl group can be reduced to form 2-(2-Aminophenyl)ethane.

Substitution: The amino group can participate in substitution reactions to form derivatives like N-acyl indolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products:

Oxidation: 2-Nitrophenethyl alcohol.

Reduction: 2-(2-Aminophenyl)ethane.

Substitution: N-acyl indolines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- Boiling Point : 148 °C

- Flash Point : 113 °C

- Density : 1.12 g/cm³ at 20 °C

Chemistry

2-(2-Aminophenyl)ethanol serves as an important intermediate in the synthesis of various organic compounds:

- Dyes and Pigments : It is utilized for producing colorants due to its reactive functional groups.

- Pharmaceuticals : The compound is involved in synthesizing drugs, including potential antidepressants and anticancer agents.

Biology

In biological research, this compound is employed for:

- Enzyme Mechanisms : It serves as a substrate in biochemical assays to study enzyme interactions.

- Antimicrobial Properties : Investigations reveal promising antimicrobial activities against various pathogens.

Medicine

The medicinal applications of this compound include:

- Therapeutic Development : Studied for its potential use in treating conditions such as cancer and infections due to its biological activity.

- Antihistamines : Derivatives of the compound are explored for efficacy in allergy treatments.

Environmental Chemistry

This compound plays a crucial role in environmental applications:

- Carbon Dioxide Absorption : It is utilized as a solvent for post-combustion CO₂ absorption processes, aiding in reducing greenhouse gas emissions.

Case Study 1: Carbon Dioxide Absorption

A study demonstrated the effectiveness of this compound in capturing CO₂ from flue gases. The compound's solubility and reactivity were optimized under varying temperature and pressure conditions to enhance its absorption capacity. Results indicated a significant reduction in CO₂ concentration, showcasing its potential for application in carbon capture technologies.

Case Study 2: Anticancer Activity

Research on the cytotoxic effects of complexes formed with this compound revealed promising results against human cervical cancer cell lines (SiHa). The study highlighted its potential as a lead compound for developing new anticancer therapies.

The presence of the amino group allows for hydrogen bonding and electrostatic interactions with biological molecules, enhancing its potential as a therapeutic agent. Its structural properties contribute to its diverse biological activities and applications across various scientific fields.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)ethanol involves its interaction with various molecular targets. For instance, in the synthesis of N-acyl indolines, the compound undergoes a one-pot cyclization reaction with carboxylic acids in the presence of triphenylphosphine, carbon tetrachloride, and triethylamine. This reaction leads to the formation of indoline derivatives, which are known for their biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituted 2-Aminophenyl Ethanol Derivatives

2-(2-[(2,6-Dichlorophenyl)amino]phenyl)ethanol (CAS: Unspecified)

- Molecular Formula: C₁₄H₁₃Cl₂NO (MW: 282.15)

- Structural Features: Incorporates a 2,6-dichlorophenyl group on the amino nitrogen. The crystal structure (monoclinic, space group P21/c) reveals intramolecular N–H···Cl and N–H···O hydrogen bonds, stabilizing the conformation .

- Synthesis : Prepared via NaBH₄/I₂-mediated reduction of diclofenac sodium, retaining pharmacologically active groups .

- Applications: Serves as a precursor for anti-inflammatory derivatives, contrasting with 2-(2-Aminophenyl)ethanol’s role in catalysis.

Positional Isomers: Varying Amino Group Placement

2-(3-Aminophenyl)ethanol (CAS: 52273-77-5)

- Molecular Formula: C₈H₁₁NO (MW: 137.18)

- Key Differences: The amino group is at the meta position, altering electronic effects and steric interactions.

- Physical Properties : Melting point (51–53°C) and boiling point (293°C) differ significantly from the ortho isomer, reflecting reduced intramolecular hydrogen bonding .

- Reactivity : Lower efficiency in cyclization reactions due to less favorable geometry for ring closure.

Functional Analogs: Ethanolamine Derivatives

2-(2-Aminoethoxy)ethanol (CAS: 929-06-6)

- Structure: Contains an ether-linked aminoethyl chain (C₄H₁₁NO₂).

- Applications: Used in QC applications for drug formulation, contrasting with this compound’s synthetic utility .

- Polarity: Higher hydrophilicity due to the ether group, limiting its use in non-polar media.

Catalytic Cyclization Efficiency

- Key Insight: While this compound achieves superior yields in indole synthesis, catalyst recyclability lags behind CuO/ZrO₂ systems used for pyrazoles.

Pharmacological Precursor Potential

- Insight: The benzoxazole derivative exhibits enhanced anti-inflammatory activity due to aromatic stacking interactions, whereas this compound’s utility lies in heterocycle synthesis.

Biological Activity

2-(2-Aminophenyl)ethanol, also known as 2-aminophenethyl alcohol, is an organic compound with the molecular formula C₈H₁₁NO. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- Melting Point : 89-93 °C

- Boiling Point : Approximately 306.7 °C

The compound is characterized by an amino group attached to a phenethyl alcohol structure, which contributes to its biological activity.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reduction of 2-nitrophenylacetaldehyde

- Reductive amination of 2-phenylacetaldehyde

These methods yield high-purity products suitable for biological testing.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties, making it a candidate for further pharmacological studies. Its structural similarity to other biologically active compounds suggests potential interactions with pain modulation pathways.

Anticancer Activity

A study involving ruthenium complexes of this compound demonstrated significant anticancer activity. In vitro tests showed that these complexes induced apoptosis in cancer cell lines while exhibiting low toxicity in non-cancerous cells. The IC50 value against Ehrlich Ascites Carcinoma (EAC) cells was determined to be approximately , comparable to established anticancer agents like methotrexate (IC50 = ) .

Table: Comparison of Anticancer Activity

| Compound | Cell Line Tested | IC50 Value (μg/mL) |

|---|---|---|

| This compound complex | EAC | 70 ± 1 |

| Methotrexate | EAC | 98 ± 2 |

The mechanisms behind the anticancer effects include:

- Induction of apoptosis through increased expression of pro-apoptotic factors such as Bax and caspase-3.

- Decreased expression of anti-apoptotic factor Bcl-2.

- Enhanced antioxidant enzyme levels, which reduce oxidative stress and promote normal cell repair .

Case Studies

- Ehrlich Ascites Carcinoma Model :

- Cell Cycle Arrest Studies :

Q & A

Q. What are the common synthetic routes for 2-(2-Aminophenyl)ethanol, and how do reaction conditions influence yield?

Basic

this compound is typically synthesized via reduction of nitro precursors (e.g., 2-nitrophenethyl alcohol) using sodium borohydride (NaBH₄) or catalytic hydrogenation with Pd/C. Solvent choice (e.g., ethanol or THF) and temperature (25–60°C) critically affect reaction efficiency. For example, hydrogenation at 50°C under 30 psi H₂ achieves ~85% yield, while NaBH₄ in ethanol at reflux yields ~70% . Impurity profiles vary with reducing agents; NaBH₄ may produce residual boron species, requiring post-synthesis purification via column chromatography .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Basic

Key characterization techniques include:

- NMR : ¹H NMR (DMSO-d₆) shows signals at δ 6.8–7.2 ppm (aromatic protons), δ 3.6 ppm (-CH₂OH), and δ 2.7 ppm (-NH₂). ¹³C NMR confirms the ethanol moiety at δ 60–65 ppm .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H/O-H stretch) and 1600 cm⁻¹ (C=C aromatic) validate structure .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>96%) using acetonitrile/water gradients .

Q. How should this compound be handled to mitigate safety risks in laboratory settings?

Basic

The compound is hygroscopic and sensitive to oxidation. Key precautions:

- Storage : Under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent degradation .

- Hazards : Skin/eye irritation (GHS Category 2); use PPE (gloves, goggles) and fume hoods. Reacts exothermically with strong acids/bases, releasing NH₃ or forming salts .

- Spill Management : Absorb with inert material (vermiculite) and neutralize with dilute acetic acid .

Q. What role does this compound play in synthesizing bioactive heterocycles?

Advanced

The amino and hydroxyl groups enable diverse reactivity:

- Schiff Base Formation : Condensation with aldehydes (e.g., 2-chloro-3-quinolinecarbaldehyde) yields imine ligands for metal complexes (e.g., Cu²⁺), which catalyze asymmetric syntheses like chiral benzimidazoles (e.g., 97% ee) .

- Thiazole Derivatives : Reaction with 2-aminothiophenol in ethanol forms thioimidate intermediates, precursors to anticancer agents (e.g., IC₅₀ = 8.2 µM against MCF-7 cells) .

Q. How do computational studies enhance the design of this compound derivatives for catalytic applications?

Advanced

DFT calculations (B3LYP/6-311+G(d,p)) model electronic properties, guiding ligand design. For example:

- HOMO-LUMO Gaps : Narrow gaps (~3.5 eV) in Schiff base-Cu complexes correlate with enhanced catalytic activity in C-N coupling reactions .

- Molecular Docking : Predicts interactions with biological targets (e.g., HIV-1 reverse transcriptase) for antiviral drug development .

Q. What are the challenges in optimizing this compound’s stability under varying pH and temperature?

Advanced

- pH Sensitivity : Degrades via intramolecular cyclization at pH > 8, forming benzoxazine derivatives. Buffered solutions (pH 5–7) stabilize the compound .

- Thermal Stability : Decomposes above 145°C; differential scanning calorimetry (DSC) shows an exothermic peak at 160°C, indicating oxidative degradation .

Q. How is this compound utilized in redox-driven transformations?

Advanced

The amino group acts as a reducing agent:

- Metal Nanoparticle Synthesis : Reduces AgNO₃ to Ag nanoparticles (20–50 nm) under alkaline conditions, used in antimicrobial coatings .

- Polymer Synthesis : Initiates radical polymerization of acrylates via redox pairs (e.g., persulfate), achieving Mn ~50,000 Da .

Q. What analytical methods validate the purity of this compound for pharmacological studies?

Advanced

- GC-MS : Quantifies residual solvents (e.g., ethanol < 0.1%) using DB-5MS columns and EI ionization .

- Elemental Analysis : Confirms C₈H₁₁NO composition (<0.3% deviation) .

- Chiral HPLC : Resolves enantiomeric impurities (e.g., using Chiralpak AD-H column) for stereospecific applications .

Q. How does this compound interact with biological macromolecules?

Advanced

- Enzyme Inhibition : Forms hydrogen bonds with SARS-CoV-2 Mpro (docking score = −8.2 kcal/mol), suggesting antiviral potential .

- DNA Binding : Intercalates into dsDNA (Kₐ = 1.2 × 10⁴ M⁻¹) via planar aromatic moiety, studied via fluorescence quenching .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

Advanced

Discrepancies in yield (e.g., 70–90% for hydrogenation) arise from:

Properties

IUPAC Name |

2-(2-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDXSRFKXABMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201557 | |

| Record name | o-Aminophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-85-5 | |

| Record name | 2-Aminobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Aminophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 2-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Aminophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-aminophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.